PBTZ169
科学研究应用
马可西酮有几个科学研究应用,包括:
化学: 用作研究苯并噻嗪酮合成和反应性的模型化合物。
生物学: 研究其对结核分枝杆菌和其他细菌菌株的影响。
医学: 正在进行治疗结核病的临床试验,特别是多药耐药菌株。
作用机制
马可西酮通过抑制酶脱磷酰基磷酸核糖氧化酶 (DprE1) 来发挥其作用,该酶对于结核分枝杆菌细胞壁中阿拉伯聚合物的生物合成至关重要。 该化合物共价结合到 DprE1 的活性位点,导致细胞壁合成被抑制,最终导致细菌细胞死亡 .
生化分析
Biochemical Properties
Macozinone covalently inhibits DprE1, an enzyme essential for the biosynthesis of key cell wall components . This interaction is crucial for its function as it disrupts the synthesis of the essential arabinan polymers of the cell wall in Mycobacterium tuberculosis .
Cellular Effects
Macozinone has been shown to have additive effects with many TB therapeutic agents, both marketed and in development, and has synergic effects with bedaquiline and clofazimine in preclinical models . This suggests that Macozinone can influence cell function by interacting with various cellular processes and pathways.
Molecular Mechanism
The molecular mechanism of Macozinone involves the inhibition of the essential flavoprotein DprE1 by forming a covalent bond with the active-site Cys387 residue . This interaction disrupts the synthesis of arabinogalactan, a key component of the cell wall of Mycobacterium tuberculosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Macozinone have been observed over time. For instance, a Multiple Ascending Dose study in 2016 investigated the safety, tolerability, and pharmacokinetics of Macozinone at doses up to 640 mg once daily for 14 days and revealed a good safety profile of the drug .
Dosage Effects in Animal Models
Animal tests have shown that Macozinone is very effective when combined with two existing TB drugs, pyrazinamide and bedaquiline
Metabolic Pathways
Macozinone is involved in the metabolic pathway that synthesizes the essential arabinan polymers of the cell wall in Mycobacterium tuberculosis . It interacts with the enzyme DprE1 in this pathway .
准备方法
合成路线和反应条件
马可西酮是通过从市售试剂开始的多步过程合成的。合成涉及形成苯并噻嗪酮核心,然后引入哌嗪部分。主要步骤包括:
- 通过环化反应形成苯并噻嗪酮核心。
- 通过亲核取代引入哌嗪部分。
- 最后纯化和结晶以获得纯化合物 .
工业生产方法
马可西酮的工业生产涉及将实验室合成放大到更大的规模。这需要优化反应条件以确保高产率和纯度。该过程通常包括:
- 大规模环化反应以形成苯并噻嗪酮核心。
- 有效地引入哌嗪部分。
- 使用工业规模色谱技术进行纯化。
- 结晶以获得最终产品 .
化学反应分析
反应类型
马可西酮经历了几种类型的化学反应,包括:
氧化: 马可西酮可以被氧化以形成各种代谢物。
还原: 该化合物可以被还原以形成脱芳香化的迈森海默配合物。
取代: 亲核取代反应用于其合成.
常用试剂和条件
氧化: 常见的氧化剂包括过氧化氢和高锰酸钾。
还原: 使用硼氢化钠等还原剂。
取代: 在碱性条件下使用哌嗪等亲核试剂.
主要形成的产物
氧化: 各种氧化代谢物。
还原: 脱芳香化的迈森海默配合物。
取代: 哌嗪取代的苯并噻嗪酮.
相似化合物的比较
马可西酮属于苯并噻嗪酮类化合物,其中包括 BTZ043 等其他类似化合物。与这些化合物相比,马可西酮已显示出优越的效力以及独特的行动机制。类似化合物包括:
BTZ043: 另一种具有强大抗结核活性的苯并噻嗪酮。
8-氰基苯并噻嗪酮: 具有改善药代动力学特性的衍生物
属性
IUPAC Name |
2-[4-(cyclohexylmethyl)piperazin-1-yl]-8-nitro-6-(trifluoromethyl)-1,3-benzothiazin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23F3N4O3S/c21-20(22,23)14-10-15-17(16(11-14)27(29)30)31-19(24-18(15)28)26-8-6-25(7-9-26)12-13-4-2-1-3-5-13/h10-11,13H,1-9,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJDZBXGJNBMCAV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CN2CCN(CC2)C3=NC(=O)C4=C(S3)C(=CC(=C4)C(F)(F)F)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23F3N4O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1377239-83-2 | |
Record name | Macozinone [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1377239832 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Macozinone | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB14821 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 2-(4-(Cyclohexylmethyl)piperazin-1-yl)-8-nitro-6-(trifluoromethyl)-4H-benzo[e][1,3]thiazin-4-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | MACOZINONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A3M1353L40 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。